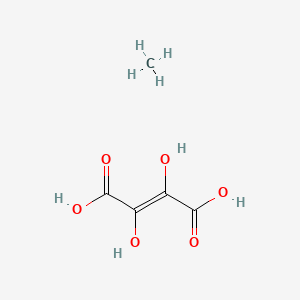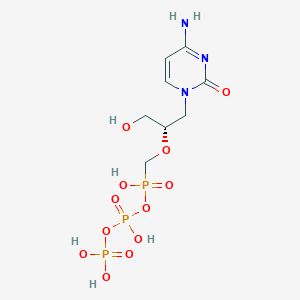
Cidofovir diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cidofovir diphosphate is an antiviral agent primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA polymerase, thereby preventing viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cidofovir diphosphate is synthesized from its precursor, cidofovir, through a series of phosphorylation reactions. The initial step involves the phosphorylation of cidofovir to its monophosphate form, followed by further phosphorylation to the diphosphate form. These reactions are typically catalyzed by cellular enzymes .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis and purification processes. The synthesis starts with the preparation of cidofovir, which is then subjected to phosphorylation reactions under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Cidofovir diphosphate primarily undergoes phosphorylation reactions to become active. It does not typically undergo oxidation, reduction, or substitution reactions in its antiviral role .
Common Reagents and Conditions: The phosphorylation of cidofovir to this compound involves the use of monophosphate kinase and pyruvate kinase as catalysts. These reactions occur under physiological conditions within the cell .
Major Products Formed: The major product formed from the phosphorylation of cidofovir is this compound, which is the active antiviral agent .
Scientific Research Applications
Cidofovir diphosphate has a wide range of scientific research applications, particularly in the fields of virology and medicine. It is used to study the mechanisms of viral replication and to develop antiviral therapies. In addition to its use in treating CMV retinitis, this compound has shown efficacy against other DNA viruses, including herpesviruses, adenoviruses, and poxviruses .
Mechanism of Action
Cidofovir diphosphate exerts its antiviral effects by selectively inhibiting viral DNA polymerase. It competes with deoxycytidine triphosphate (dCTP) for incorporation into the viral DNA chain, thereby disrupting DNA synthesis and preventing viral replication. This mechanism is effective against a broad spectrum of DNA viruses .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cidofovir diphosphate include other nucleotide analogs such as acyclovir, ganciclovir, and foscarnet. These compounds also inhibit viral DNA polymerase but differ in their chemical structures and activation mechanisms .
Uniqueness: this compound is unique in its ability to inhibit viral DNA polymerase without requiring activation by a viral kinase, unlike acyclovir and ganciclovir. This makes it effective against viral strains that are resistant to other antiviral agents .
Properties
Molecular Formula |
C8H16N3O12P3 |
|---|---|
Molecular Weight |
439.15 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C8H16N3O12P3/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18)/t6-/m0/s1 |
InChI Key |
FBSIEHDOPYOBJD-LURJTMIESA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


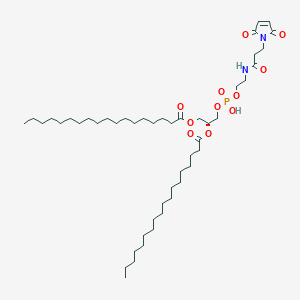
![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
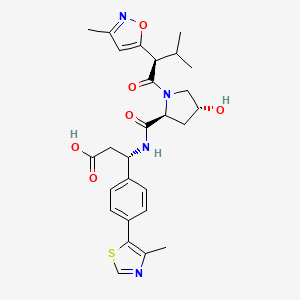
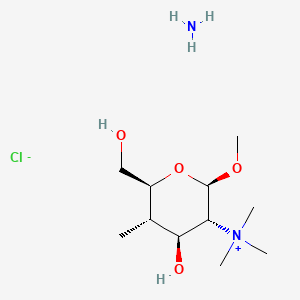
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
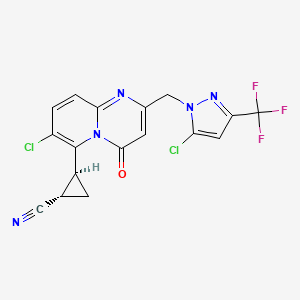
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
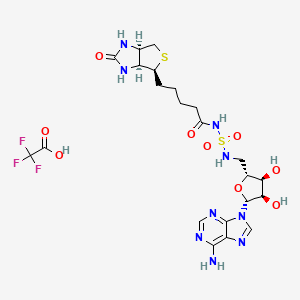
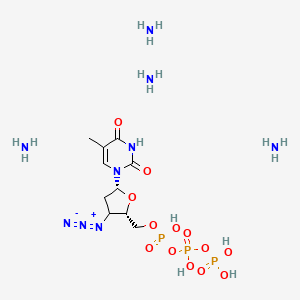
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
![lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
